3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one
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Overview
Description
3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one is an organic compound that features a dioxolane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one typically involves the formation of the dioxolane ring followed by the introduction of the methoxyphenyl group. One common method is the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one can be used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. The methoxyphenyl group is a common motif in many bioactive molecules.
Industry
In materials science, compounds with dioxolane rings are often studied for their potential use in polymer chemistry and as stabilizers in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and methoxyphenyl group could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: Lacks the methoxy group, which could affect its reactivity and biological activity.
3-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the methoxy group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the dioxolane ring and the methoxyphenyl group in 3-(1,3-Dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one makes it unique, as it combines the reactivity of both functional groups
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-4-2-3-10(9-11)12(14)5-6-13-16-7-8-17-13/h2-4,9,13H,5-8H2,1H3 |
InChI Key |
RKXFEBXYRQLODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2OCCO2 |
Origin of Product |
United States |
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